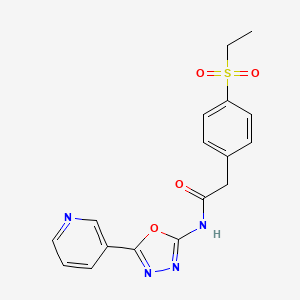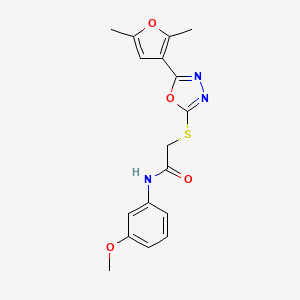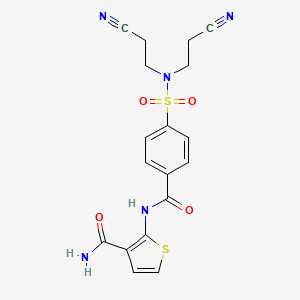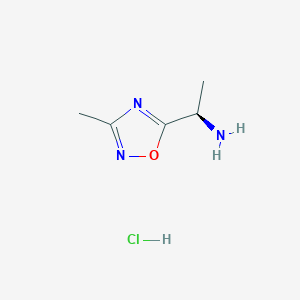
2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. It consists of a phenyl group with an ethylsulfonyl substituent, connected to an acetamide linkage, which in turn is bonded to a pyridinyl-substituted oxadiazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate 1: : The preparation starts with 4-(ethylsulfonyl)benzaldehyde, which is synthesized by sulfonation of 4-ethylbenzaldehyde using fuming sulfuric acid.
Formation of the Oxadiazole Moiety: : A hydrazide is prepared by reacting 4-(ethylsulfonyl)benzaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride to form the 1,3,4-oxadiazole ring.
Acetamide Linkage Formation: : The oxadiazole compound is then reacted with bromoacetic acid in the presence of a base to form the acetamide linkage.
Final Coupling Step: : The final compound is synthesized by coupling the acetamide intermediate with 3-pyridinecarboxylic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Industrial Production Methods
Industrial-scale synthesis may involve similar steps but optimized for large-scale reactions with increased efficiency, such as continuous flow techniques, higher yield reagents, and less toxic solvents to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage of the ethylsulfonyl group under strong oxidative conditions.
Reduction: : The nitro group on the phenyl ring can be reduced to an amine under hydrogenation conditions.
Substitution: : The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : H₂/Pd-C, LiAlH₄
Substitution: : HCl, NaOH
Major Products Formed
Oxidation: : Formation of sulfone or sulfoxide derivatives
Reduction: : Formation of amine derivatives
Substitution: : Formation of carboxylic acid or ester derivatives
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound is used as a precursor for more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, it's studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine
Medically, it has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
Industrially, it could be used in the production of high-performance polymers and materials due to its stable and diverse functional groups.
作用機序
Molecular Targets and Pathways
Enzyme Inhibition: : It interacts with the active sites of specific enzymes, altering their function.
Signal Transduction Pathways: : By inhibiting certain kinases, it can modulate cellular signaling pathways, affecting cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-(4-Sulfophenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique in having an ethylsulfonyl group, which may impart different solubility and stability properties, potentially enhancing its effectiveness as a drug candidate or material component.
特性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(25-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILUWGBEMAFDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)
![N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2923615.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
![(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine](/img/structure/B2923623.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)

